molecular formula C21H17NO5 B4890036 (4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate

(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate

Cat. No.: B4890036
M. Wt: 363.4 g/mol
InChI Key: STJSQDDESRLGLX-UHFFFAOYSA-N
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Description

(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a 3-methyl-4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to produce methyl 3-nitrobenzoate . This intermediate is then subjected to further reactions to introduce the phenylmethoxy and phenyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-15-13-17(7-12-20(15)22(24)25)21(23)27-19-10-8-18(9-11-19)26-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSQDDESRLGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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